molecular formula C14H14BrN3O3S B4405559 N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide

N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide

Cat. No. B4405559
M. Wt: 384.25 g/mol
InChI Key: VVDZFHTUWMRCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide, also known as BAY-678, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and inflammation.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide works by inhibiting the activity of a protein called Aurora A kinase. This protein is involved in cell division and is often overexpressed in cancer cells. By inhibiting Aurora A kinase, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of other kinases, including JAK2 and FLT3. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide in lab experiments is its specificity for Aurora A kinase. This allows researchers to target this particular protein without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and toxicity profile of this compound.

Future Directions

There are a number of potential future directions for research on N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Additionally, researchers may investigate the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to determine the potential use of this compound in the treatment of inflammatory diseases.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide has been studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c1-18(2)22(20,21)12-6-3-10(4-7-12)14(19)17-13-8-5-11(15)9-16-13/h3-9H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDZFHTUWMRCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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